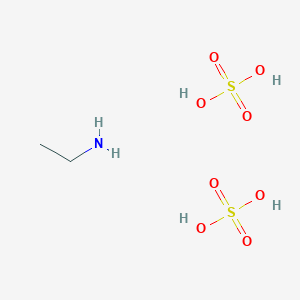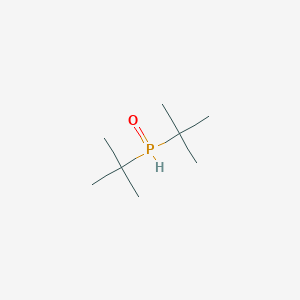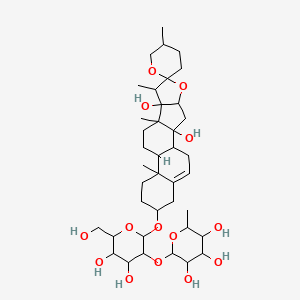![molecular formula C38H70S2Sn2 B8262711 (4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B8262711.png)
(4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
Overview
Description
Bithiophene compounds are often used in the synthesis of semiconductive polymers for organic photovoltaics (OPVs) and organic field-effect transistor (OFET) devices . They are part of a larger class of materials known as conjugated polymers, which have alternating single and double bonds that allow for the movement of charge .
Synthesis Analysis
Bithiophene compounds can be synthesized through various methods. One common method is the Stille coupling reaction, which is often used to create new conjugated polymers .Molecular Structure Analysis
The molecular structure of bithiophene compounds typically includes a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The exact structure can vary depending on the specific compound.Physical And Chemical Properties Analysis
The physical and chemical properties of bithiophene compounds can vary depending on the specific compound. For example, some bithiophene compounds are solid at room temperature .Scientific Research Applications
Optical Properties and Crystal Structures :
- Compounds synthesized from dichlorodiphenylstannane and bithiophene derivatives showcase interesting optical properties like crystallization-enhanced emission. The interaction between Sn σ* and bithiophene π* orbitals stabilizes the lowest unoccupied molecular orbital (LUMO), influencing photoluminescence properties (Tanaka et al., 2013).
Electrochromic Materials :
- Bithiophene-based polymers exhibit significant potential in electrochromic devices. The introduction of strong electron-withdrawing groups can cause a redshift in the ultraviolet–visible absorption spectrum and reduce the energy band gap, impacting the electrochromic performance and color switching properties of the materials (Xu et al., 2018).
Applications in Field Effect Transistor and Photovoltaic Cell :
- Alternating copolymers containing bithiophene units are used in organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs), showing potential in electronic devices. Their photoluminescence and energy levels are crucial for their performance in these applications (Chung et al., 2009).
Conjugated Polymers for Electrochromic Devices :
- The conjugated polymer PBTB, synthesized through the reaction with bithiophene derivatives, shows reversible electrochromic properties and color switching capabilities. Its optical and electrochemical properties make it suitable for applications in electrochromic devices (Xu et al., 2015).
Electrochemical Capacitive Properties :
- Bithiophene end-capped with other units has been used to synthesize polymers with favorable capacitive performance, indicating their potential as electrode materials for supercapacitors. The structure and morphology of these polymers, along with their electrochemical performance, highlight their utility in energy storage devices (Mo et al., 2015).
Organic Photovoltaic Cells :
- Semiconducting copolymers containing bithiophene units are synthesized for use in organic photovoltaic cells. These copolymers exhibit broad UV absorption spectra and have shown promising results in enhancing the power conversion efficiency of solar cells, highlighting the role of bithiophene derivatives in improving renewable energy technologies (Kong et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-dodecyl-5-(4-dodecyl-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-31(33-27-29)32-26-30(28-34-32)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h25-26H,3-24H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQJBIYNELJGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)[Sn](C)(C)C)CCCCCCCCCCCC)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diyl)bis(triMethylstann | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) in the synthesis of double-acceptor conjugated polymers?
A1: (4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) likely serves as a monomer in the synthesis of double-acceptor conjugated polymers. While the abstract doesn't explicitly detail the polymerization reaction, the presence of other monomers like DPP (3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) and TTQ (4,9-bis(bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline) suggests a cross-coupling reaction, potentially using a palladium catalyst (Tris(dibenzylideneacetone)dipalladium(0) is mentioned). [] The didodecyl side chains on the bithiophene unit likely contribute to the solubility of the final polymer. []
Q2: What are the potential applications of the synthesized double-acceptor conjugated polymers mentioned in the research?
A2: The abstract highlights two main applications for the double-acceptor conjugated polymers:
- NIR-II fluorescence imaging: This suggests the polymers exhibit fluorescence in the near-infrared II window (1000-1700 nm), which is advantageous for deep tissue imaging due to reduced scattering and autofluorescence. []
- NIR-II photothermal therapy: This application indicates that upon light irradiation in the NIR-II region, the polymers can effectively convert light energy into heat, potentially enabling targeted cancer therapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8262642.png)

![4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI)](/img/structure/B8262660.png)

![N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide](/img/structure/B8262680.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B8262685.png)
![(3beta,25R)-14-Hydroxyspirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-xylopyranosyl-(1-4)]-beta-D-glucopyranoside](/img/structure/B8262687.png)
![3-(3,4-Dihydroxyphenyl)-2-[2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid](/img/structure/B8262693.png)
![2-Butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione](/img/structure/B8262697.png)
![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8262706.png)
![(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride](/img/structure/B8262716.png)
